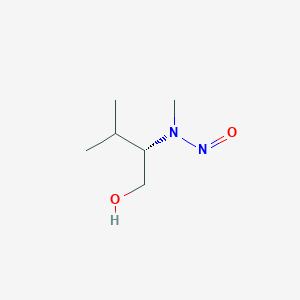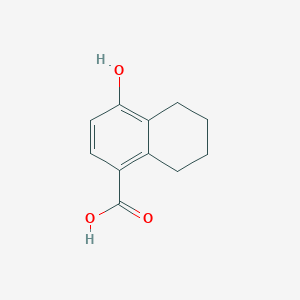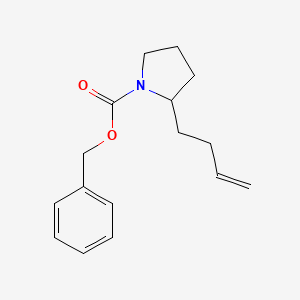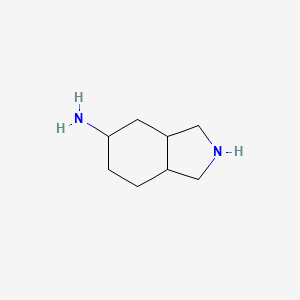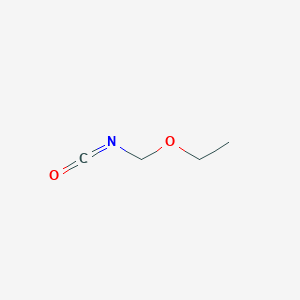
Potassium (2,5-dimethoxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,5-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,5-dimethoxyphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
2,5-Dimethoxyphenylboronic acid+BF3+KF→Potassium (2,5-dimethoxyphenyl)trifluoroboranuide
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or alcohol derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Boronic acids, alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium (2,5-dimethoxyphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with the catalyst, followed by transmetallation and reductive elimination steps. The trifluoroborate group acts as a stable leaving group, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-methoxyphenyl)trifluoroboranuide
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
- Potassium (2,4-dimethylphenyl)trifluoroboranuide
Uniqueness
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of two methoxy groups at the 2 and 5 positions on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Properties
Molecular Formula |
C8H9BF3KO2 |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
potassium;(2,5-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
AVAZYGWIAYOXAR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)

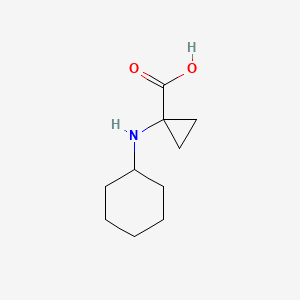
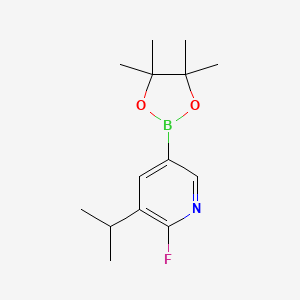
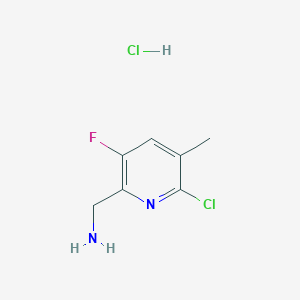
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
